molecular formula C16H18N2O5S B5130457 N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide

N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B5130457
M. Wt: 350.4 g/mol
InChI Key: IKVUKWFTBAOSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide, also known as MNBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, this compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. This compound has also been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including the inhibition of enzymes and receptors in the body. This compound has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a valuable tool for researchers in various fields. This compound has also been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for use in research. However, this compound has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide, including the exploration of its potential as a therapeutic agent for various diseases. This compound has also been studied for its potential use in the development of new fluorescent probes for imaging. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds in the body.
In conclusion, this compound is a valuable tool for researchers in various fields due to its wide range of biochemical and physiological effects. This compound has been extensively studied for its potential applications in scientific research, and there are several future directions for further exploration. With careful handling and storage, this compound has the potential to be a valuable asset in the development of new therapies and diagnostic tools.

Synthesis Methods

N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-methoxy-2-nitroaniline with 2,4,6-trimethylbenzenesulfonyl chloride. The resulting compound can then be purified through recrystallization or chromatography. Other synthesis methods have also been explored, including the use of microwave irradiation and ultrasound-assisted synthesis.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for imaging and as a potential anti-cancer agent. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-10-7-11(2)16(12(3)8-10)24(21,22)17-14-6-5-13(23-4)9-15(14)18(19)20/h5-9,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVUKWFTBAOSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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